SAR Comparison: Parent Scaffold vs. Amino Analogs
The unsubstituted 1,1-dioxidotetrahydro-3-thienyl phenyl sulfone constitutes the core bis-sulfone template against which the ARE-inducing activity of 24 novel 3-amino-4-(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide analogs was compared in the Jo et al. study [1]. While the parent scaffold itself was not the primary focus, the SAR data demonstrate that addition of amino substituents transforms the biological profile: analog 7f achieved sub-micromolar potency for NRF2 transcription activation, whereas analogs 7c, 7e, and metabolite 9 enabled efficacious ARE activation without obligate cytotoxicity at concentrations below 20 µM [1]. This establishes the parent bis-sulfone as the indispensable chemical starting point for generating differentiated pharmacological profiles.
| Evidence Dimension | ARE activation potency and cytotoxicity threshold |
|---|---|
| Target Compound Data | Parent bis-sulfone scaffold (unsubstituted); serves as the core template but lacks quantified ARE activity in the available study. |
| Comparator Or Baseline | Substituted analogs: 7f (sub-micromolar ARE activation potency), 7c, 7e, and 9 (efficacious ARE activation, no obligate cytotoxicity below 20 µM). |
| Quantified Difference | Not directly quantified for the parent scaffold; the presence vs. absence of amino substitution dictates the pharmacological profile. |
| Conditions | NRF2 transcriptional activation assay in mammalian cells (exact cell line not specified in the accessible abstract). |
Why This Matters
The parent scaffold is the only chemical entry point into this bis-sulfone series; any medicinal chemistry effort aiming to generate novel non-electrophilic NRF2 activators must begin with this exact scaffold.
- [1] Jo J, Ibrahim L, Iaconelli J, Kwak J, Kumar M, Jung Y, Lairson LL, Chatterjee AK, Schultz PG, Bollong MJ, Yun H. Discovery and SAR studies of 3-amino-4-(phenylsulfonyl)tetrahydrothiophene 1,1-dioxides as non-electrophilic antioxidant response element (ARE) activators. Bioorganic Chemistry. 2021;108:104614. doi:10.1016/j.bioorg.2020.104614. View Source
